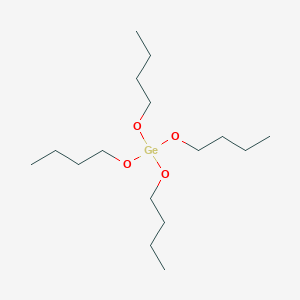

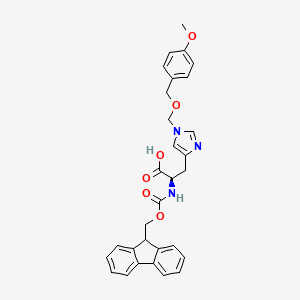

![molecular formula C11H17N2NaO8Sm B6286248 Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90% CAS No. 1478704-03-8](/img/structure/B6286248.png)

Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

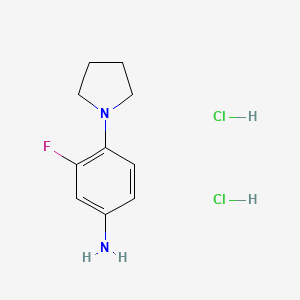

Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is a chemical compound with the molecular formula C11H15N2O8Sm . It is a white crystal with a molecular weight of 475.59 .

Molecular Structure Analysis

The molecular structure of Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is represented by the formula C11H15N2O8Sm . This indicates that the compound is composed of 11 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 8 oxygen atoms, and 1 samarium atom .Physical And Chemical Properties Analysis

Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is a white crystal . It has a molecular weight of 475.59 . The specific rotation [a]20/D is 5 degrees (C=1, pH 10.0 Buffer sol.) .Wissenschaftliche Forschungsanwendungen

High-Field NMR Chiral Shift Reagents

Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is utilized as a water-soluble chiral shift reagent in high-field nuclear magnetic resonance (NMR). . The compound’s ability to induce diastereomeric interactions with chiral substrates allows for the resolution of otherwise overlapping NMR signals, facilitating the analysis of complex chiral environments.

Mediator for Organic Electrochemical Reactions

Acting as a mediator in organic electrochemical reactions, this compound can influence the electron transfer processes. It is particularly useful in redox reactions where precise control over the reaction conditions and outcomes is necessary . Its role as a mediator can be pivotal in synthesizing complex organic molecules with high specificity and yield.

Optical Purity Determination

The compound serves as a reagent for the determination of optical purity by NMR. It is used to assess the enantiomeric excess of chiral compounds, which is a vital parameter in the pharmaceutical industry for the production of enantiomerically pure drugs . The determination of optical purity is essential for ensuring the safety and efficacy of chiral pharmaceuticals.

Structural Elucidation of Natural Products

In the field of natural product chemistry, Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) can be used to aid in the structural elucidation of complex organic molecules. By interacting with specific functional groups, it can help in deducing stereochemical configurations and molecular conformations .

Chemical Education and Research

Due to its distinct chemical properties and applications, Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) can be used as a teaching tool in chemical education. It provides a practical example of chiral chemistry and its implications in research and industry .

Development of Novel Chiral Catalysts

Researchers can utilize this compound in the development of novel chiral catalysts. Its chiral framework and metal coordination capabilities may lead to advancements in asymmetric synthesis, which is a key area in the creation of new pharmaceuticals and fine chemicals .

Environmental Chemistry

In environmental chemistry, the compound’s chelating properties can be explored for the removal of specific metal ions from waste streams. Its ability to form stable complexes with various metals can be harnessed for water treatment and purification processes .

Eigenschaften

IUPAC Name |

sodium;2-[[(2S)-1-[bis(carboxymethyl)amino]propan-2-yl]-(carboxymethyl)amino]acetate;samarium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O8.Na.Sm/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;/p-1/t7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVXASOSPBZNHF-KLXURFKVSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Sm] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Sm] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2NaO8Sm |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

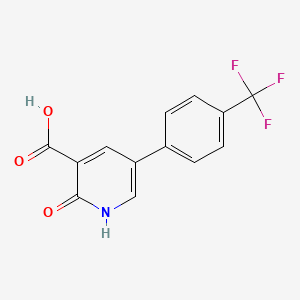

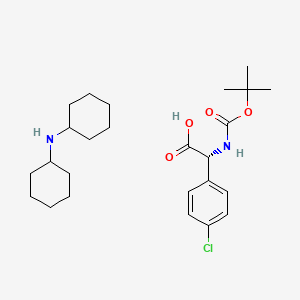

![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)

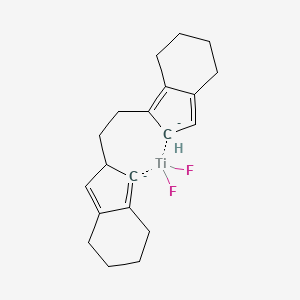

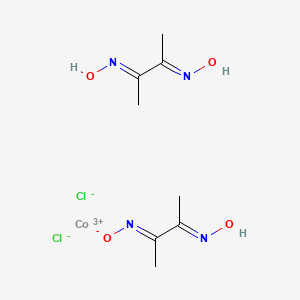

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)

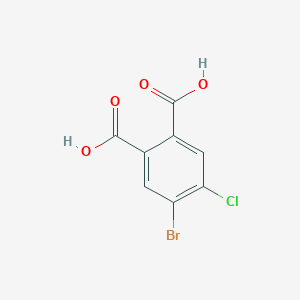

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)